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molecular formula C10H8N2O2 B1591896 2-(Quinoxalin-6-yl)acetic acid CAS No. 473932-16-0

2-(Quinoxalin-6-yl)acetic acid

Cat. No. B1591896
M. Wt: 188.18 g/mol
InChI Key: NRRFVLPMUSJDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030305B2

Procedure details

A solution of 6-iodo-quinoxaline (0.323 g, 1.26 mmol), malonic acid diethyl ester (0.404 g, 2.52 mmol), copper iodide (0.012 g, 0.063 mmol), biphenyl-2-ol (0.021 g, 0.126 mmol) and cesium carbonate (0.616 g, 1.89 mmol) in THF (5 mL) was heated to 70° C. in a sealed tube for 24 hours. The solution was then cooled to room temperature, water was added and the crude product was extracted from ethyl acetate. The product was purified via silica gel column chromatography in hexane:ethyl acetate (1:1) to give 2-quinoxalin-6-yl-malonic acid diethyl ester. 2-quinoxalin-6-yl -malonic acid diethyl ester (0.066 g, 0.229 mmol) was added to a solution of sodium hydroxide [2N] (0.229 mL) in methanol (2 mL) and stirred for several hours at room temperature. The reaction was then evaporated in vacuo, 1N HCl was added and the product was extracted with ethyl acetate to give 0.030 g (70%) of quinoxalin-6-yl-acetic acid. 1H NMR (400 MHz, DMSO-d6) δ 12.6 (bs, 1H), 8.93 (dd, 2H, J=2.0, 6.0 Hz), 8.05 (d, 1H, 8.8 Hz), 7.99 (m, 1H), 7.79 (dd, 1H, J=2.0, 8.8 Hz), 3.89 (s, 2H).
Name
2-quinoxalin-6-yl -malonic acid diethyl ester
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.229 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH:5]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[N:14]2)C(OCC)=O)C.[OH-].[Na+]>CO>[N:17]1[C:18]2[C:13](=[CH:12][C:11]([CH2:5][C:4]([OH:21])=[O:3])=[CH:20][CH:19]=2)[N:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
2-quinoxalin-6-yl -malonic acid diethyl ester
Quantity
0.066 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C=1C=C2N=CC=NC2=CC1)=O
Name
Quantity
0.229 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for several hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then evaporated in vacuo, 1N HCl
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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